molecular formula C18H21NO3S B2390983 1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one CAS No. 2191266-40-5

1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one

Cat. No.: B2390983
CAS No.: 2191266-40-5
M. Wt: 331.43
InChI Key: PLDXAPYFMXSJAR-UHFFFAOYSA-N
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Description

1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopropylidene group attached to an 8-azabicyclo[3.2.1]octane ring, which is further connected to a phenyl ring through a sulfonyl group. The presence of an ethan-1-one moiety adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods to ensure the desired stereochemistry. The cyclopropylidene group is then introduced, followed by the attachment of the phenyl ring via a sulfonyl group

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.

  • Industry: It may find use in the development of new materials or as a reagent in chemical manufacturing processes.

Comparison with Similar Compounds

  • 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one: This compound shares a similar bicyclic structure but lacks the sulfonyl and ethan-1-one groups.

  • 8-Azabicyclo[3.2.1]octane derivatives: Other derivatives of the 8-azabicyclo[3.2.1]octane scaffold may have different substituents, leading to variations in reactivity and biological activity.

Uniqueness: 1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[4-[(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-12(20)13-4-8-18(9-5-13)23(21,22)19-16-6-7-17(19)11-15(10-16)14-2-3-14/h4-5,8-9,16-17H,2-3,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDXAPYFMXSJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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